Cas no 1341908-09-5 (N-(3-methylcyclopentyl)cycloheptanamine)

N-(3-methylcyclopentyl)cycloheptanamine 化学的及び物理的性質
名前と識別子
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- N-(3-methylcyclopentyl)cycloheptanamine
- Cycloheptanamine, N-(3-methylcyclopentyl)-
-
- インチ: 1S/C13H25N/c1-11-8-9-13(10-11)14-12-6-4-2-3-5-7-12/h11-14H,2-10H2,1H3
- InChIKey: VQJDIWIZXRHDJS-UHFFFAOYSA-N
- SMILES: N(C1CCCCCC1)C1CCC(C)C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 159
- トポロジー分子極性表面積: 12
- XLogP3: 3.9
N-(3-methylcyclopentyl)cycloheptanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161773-5.0g |
N-(3-methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 5.0g |
$2110.0 | 2023-02-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996358-5g |
N-(3-Methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 95% | 5g |
¥9352.0 | 2023-04-03 | |
Enamine | EN300-161773-0.1g |
N-(3-methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 0.1g |
$640.0 | 2023-02-17 | ||
Enamine | EN300-161773-0.05g |
N-(3-methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 0.05g |
$612.0 | 2023-02-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996358-1g |
N-(3-Methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 95% | 1g |
¥3220.0 | 2023-04-03 | |
Enamine | EN300-161773-50mg |
N-(3-methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 50mg |
$348.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353809-1g |
n-(3-Methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 95% | 1g |
¥15698.00 | 2024-08-09 | |
Enamine | EN300-161773-0.5g |
N-(3-methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 0.5g |
$699.0 | 2023-02-17 | ||
Enamine | EN300-161773-2.5g |
N-(3-methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 2.5g |
$1428.0 | 2023-02-17 | ||
Enamine | EN300-161773-2500mg |
N-(3-methylcyclopentyl)cycloheptanamine |
1341908-09-5 | 2500mg |
$810.0 | 2023-09-23 |
N-(3-methylcyclopentyl)cycloheptanamine 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
N-(3-methylcyclopentyl)cycloheptanamineに関する追加情報
N-(3-methylcyclopentyl)cycloheptanamine (CAS 1341908-09-5): A Comprehensive Technical Profile
N-(3-methylcyclopentyl)cycloheptanamine (CAS 1341908-09-5) is a specialized organic compound that has garnered significant attention in pharmaceutical research and specialty chemical applications. This bicyclic amine derivative features a unique molecular architecture combining cycloheptane and methylcyclopentane moieties, creating distinct chemical properties that make it valuable for various research applications.
The compound's structural complexity offers researchers opportunities to explore novel structure-activity relationships in medicinal chemistry. With molecular formula C13H25N and molecular weight 195.35 g/mol, N-(3-methylcyclopentyl)cycloheptanamine presents interesting characteristics for drug discovery programs targeting neurological and metabolic disorders, though its exact pharmacological profile remains under investigation.
Recent trends in chemical research highlight growing interest in constrained amine derivatives like N-(3-methylcyclopentyl)cycloheptanamine for their potential as building blocks in asymmetric synthesis. The compound's rigid, three-dimensional structure makes it particularly valuable for creating chiral catalysts and studying conformational effects in molecular recognition processes.
From a synthetic chemistry perspective, 1341908-09-5 represents an interesting case study in sterically hindered amine preparation. The compound's synthesis typically involves multi-step processes including reductive amination strategies, with researchers continually optimizing routes to improve yield and purity. Advanced purification techniques such as preparative HPLC are often employed to obtain research-grade material.
In material science applications, N-(3-methylcyclopentyl)cycloheptanamine has shown promise as a precursor for specialty polymers. Its bulky structure can impart unique physical properties to polymeric materials, including enhanced thermal stability and modified solubility characteristics. These properties align with current industry demands for high-performance materials in electronics and coatings applications.
The compound's physicochemical properties warrant special consideration. With limited water solubility but good organic solvent compatibility, 1341908-09-5 typically requires specific handling protocols in laboratory settings. Researchers frequently inquire about optimal storage conditions (generally recommended at 2-8°C under inert atmosphere) and compatibility with common reagents.
Analytical characterization of N-(3-methylcyclopentyl)cycloheptanamine presents particular challenges that reflect current analytical chemistry trends. Advanced techniques including 2D NMR spectroscopy and high-resolution mass spectrometry are often required to fully characterize the compound and verify its purity. These analytical needs have spurred development of specialized protocols for quality control in research settings.
Emerging applications in medicinal chemistry continue to drive interest in this compound. While not itself a drug candidate, N-(3-methylcyclopentyl)cycloheptanamine serves as valuable scaffold for exploring new pharmacological space. Its structural features are particularly relevant to current drug discovery efforts targeting protein-protein interactions and allosteric modulation.
From a regulatory standpoint, 1341908-09-5 currently falls outside controlled substance categories in major pharmaceutical markets. However, researchers should always consult current regulations as chemical control policies continue to evolve. The compound's status as a research chemical means it's primarily used by qualified professionals in controlled laboratory environments.
The commercial landscape for N-(3-methylcyclopentyl)cycloheptanamine reflects broader trends in fine chemicals supply. While not a high-volume material, demand has grown steadily among research institutions and specialty chemical developers. Current market dynamics show increasing preference for custom synthesis services offering this compound with rigorous analytical documentation.
Safety considerations for handling 1341908-09-5 follow standard laboratory protocols for amine compounds. While comprehensive toxicological data may be limited, prudent researchers employ appropriate personal protective equipment and engineering controls when working with this material, consistent with general principles of laboratory safety.
Future research directions for N-(3-methylcyclopentyl)cycloheptanamine may explore its potential in catalysis and materials science more deeply. The compound's unique structural features position it well for investigations into molecular recognition and host-guest chemistry - areas experiencing renewed interest in supramolecular chemistry research.
For researchers sourcing this compound, quality verification remains paramount. Reputable suppliers typically provide comprehensive analytical data including HPLC chromatograms and spectroscopic evidence of structure. These quality markers have become increasingly important as the research community emphasizes reproducibility in chemical studies.
The intellectual property landscape surrounding 1341908-09-5 shows limited patent activity directly covering the compound, though several applications mention related structures. This open IP position creates opportunities for novel applications while requiring careful freedom-to-operate analysis for commercial development projects.
Environmental fate and ecological impact data for N-(3-methylcyclopentyl)cycloheptanamine remain areas for further study. Preliminary assessments suggest standard precautions for organic compounds should apply, with particular attention to preventing environmental release given the limited biodegradation data available.
In conclusion, N-(3-methylcyclopentyl)cycloheptanamine (CAS 1341908-09-5) represents an interesting case study in specialty chemical research. Its unique structural features and potential applications across multiple disciplines ensure continued interest from the scientific community, while its commercial availability supports ongoing investigations into novel uses for this constrained amine derivative.
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